4-chloro-N-(2-fluoro-5-nitrophenyl)benzamide
Description
4-Chloro-N-(2-fluoro-5-nitrophenyl)benzamide (Compound 14 in ) is a benzamide derivative synthesized via coupling reactions involving substituted anilines and benzoyl chlorides. Its structure features a 4-chlorobenzoyl group linked to a 2-fluoro-5-nitroaniline moiety. Key physicochemical properties include a 60% yield, a melting point of 167–169°C, and characterization via IR, $ ^1 \text{H} $-NMR, and $ ^{13} \text{C} $-NMR spectroscopy . The electron-withdrawing nitro and fluoro substituents on the aniline ring enhance its reactivity in subsequent transformations, such as cyclization or nucleophilic substitution reactions .
Properties
IUPAC Name |
4-chloro-N-(2-fluoro-5-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN2O3/c14-9-3-1-8(2-4-9)13(18)16-12-7-10(17(19)20)5-6-11(12)15/h1-7H,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPKOPHLWSHNNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(2-fluoro-5-nitrophenyl)benzamide typically involves the following steps:
Nitration: The starting material, 2-fluoroaniline, undergoes nitration to introduce the nitro group at the 5-position.
Chlorination: The nitrated product is then chlorinated to introduce the chloro group at the 4-position.
Amidation: The final step involves the reaction of the chlorinated nitro compound with 4-chlorobenzoyl chloride in the presence of a base to form the desired benzamide.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions with various nucleophiles.
Oxidation: The amide group can be oxidized under strong oxidative conditions to form corresponding carboxylic acids.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols, and alkoxides.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products:
Reduction: Formation of 4-chloro-N-(2-fluoro-5-aminophenyl)benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of 4-chloro-N-(2-fluoro-5-nitrophenyl)benzoic acid.
Scientific Research Applications
4-chloro-N-(2-fluoro-5-nitrophenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-fluoro-5-nitrophenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of electron-withdrawing groups (chloro, fluoro, nitro) can influence the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Research Implications
The structural diversity of benzamide derivatives underscores their adaptability in medicinal chemistry and materials science. For instance:
- Para-substituted chlorobenzamides (e.g., Compound 14 ) favor high-yield syntheses and thermal stability.
- Ortho/meta-substituted derivatives (e.g., hydroxyl or cyano groups) enhance biological interactions but may complicate crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
